(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate
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Overview
Description
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is a cyclopentane derivative with a fluorine atom and a hydroxyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azidation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaN3, polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,4S)-Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
(1S,3S,4S)-Methyl 3-bromo-4-hydroxycyclopentanecarboxylate: Similar structure but with a bromine atom instead of fluorine.
(1S,3S,4S)-Methyl 3-iodo-4-hydroxycyclopentanecarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its potential as a bioactive molecule and its utility in various applications.
Properties
IUPAC Name |
methyl (1S,3S,4S)-3-fluoro-4-hydroxycyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABWLOYEULSPO-SRQIZXRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]([C@H](C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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